molecular formula C11H17NO4 B14465399 Diethyl (pyrrolidin-2-ylidene)propanedioate CAS No. 73181-16-5

Diethyl (pyrrolidin-2-ylidene)propanedioate

Katalognummer: B14465399
CAS-Nummer: 73181-16-5
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: IMHXEOPFSUQKMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (pyrrolidin-2-ylidene)propanedioate is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a propanedioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (pyrrolidin-2-ylidene)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with the pyrrolidine derivative to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Wirkmechanismus

The mechanism of action of diethyl (pyrrolidin-2-ylidene)propanedioate is largely dependent on its interactions with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The compound’s effects are mediated through its binding to specific molecular targets, which can include enzymes, receptors, and other proteins involved in various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of the pyrrolidine ring and the propanedioate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .

Eigenschaften

CAS-Nummer

73181-16-5

Molekularformel

C11H17NO4

Molekulargewicht

227.26 g/mol

IUPAC-Name

diethyl 2-pyrrolidin-2-ylidenepropanedioate

InChI

InChI=1S/C11H17NO4/c1-3-15-10(13)9(11(14)16-4-2)8-6-5-7-12-8/h12H,3-7H2,1-2H3

InChI-Schlüssel

IMHXEOPFSUQKMK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C1CCCN1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.